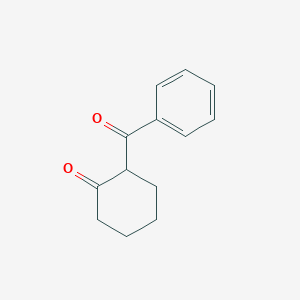

2-Benzoylcyclohexanone

描述

属性

IUPAC Name |

2-benzoylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVQIZRDLKWECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298331 | |

| Record name | 2-Benzoylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3580-38-9 | |

| Record name | 2-Benzoylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3580-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 122581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003580389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3580-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 2-benzoyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzoylcyclohexanone

This document provides a comprehensive technical overview of this compound (CAS No: 3580-38-9), a dicarbonyl compound with applications in organic synthesis. It details established synthetic routes, complete experimental protocols, and thorough characterization data.

Compound Identification and Physical Properties

This compound is a solid organic compound featuring a cyclohexanone (B45756) ring substituted at the alpha position with a benzoyl group.[1] This structure gives rise to interesting chemical properties, including keto-enol tautomerism.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₂ | [2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| IUPAC Name | 2-benzoylcyclohexan-1-one | [2] |

| Appearance | Solid | [1] |

| Melting Point | 88-91 °C | [1][3] |

| CAS Number | 3580-38-9 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the acylation of a cyclohexanone enamine, a process known as the Stork enamine synthesis. This method offers high yields and avoids issues common to direct enolate alkylation, such as over-acylation.[4][5] An alternative approach involves the oxidation of the aldol (B89426) adduct of cyclohexanone and benzaldehyde.

Primary Synthetic Pathway: Stork Enamine Acylation

The most common and reliable method involves a three-step sequence:

-

Enamine Formation: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine (B122466) or morpholine) to form a nucleophilic enamine intermediate.[4][5]

-

Acylation: The enamine attacks an acylating agent, typically benzoyl chloride, to form an iminium salt.[5]

-

Hydrolysis: The iminium salt is hydrolyzed to yield the final this compound product and regenerate the secondary amine.[4]

Experimental Protocols

Protocol 1: Synthesis via Stork Enamine Acylation

This protocol is adapted from established procedures for the acylation of enamines.[4][5]

Materials:

-

Cyclohexanone

-

Pyrrolidine (or Morpholine)

-

p-Toluenesulfonic acid (catalyst)

-

Benzoyl chloride

-

3 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dean-Stark apparatus

Procedure:

-

Enamine Formation:

-

To a 100 mL round-bottom flask, add toluene (40 mL), cyclohexanone (5 mL), pyrrolidine (4 mL), and p-toluenesulfonic acid (0.1 g).[4]

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours to remove the water formed during the reaction azeotropically.[4]

-

Cool the reaction mixture to room temperature.

-

-

Acylation:

-

Slowly add a solution of benzoyl chloride (e.g., 1.1 equivalents) in toluene to the enamine solution while stirring.

-

Allow the mixture to stand at room temperature for at least 24 hours.[4]

-

-

Hydrolysis and Workup:

-

Slowly add water (5 mL) to the reaction mixture and heat at reflux for 30 minutes to hydrolyze the iminium salt.[4]

-

After cooling, transfer the mixture to a separatory funnel with additional water (10 mL).

-

Separate the organic layer and wash it sequentially with 3 M HCl (3 x 10 mL) and water (10 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol) to obtain pure this compound.

-

Protocol 2: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or obtain the spectrum using an ATR-FTIR spectrometer.[2]

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[2]

Characterization and Data Analysis

The structure of this compound is confirmed by various spectroscopic techniques. Due to keto-enol tautomerism, spectral data may show characteristics of both forms.

Experimental Workflow

The overall workflow from synthesis to characterization is a systematic process ensuring the purity and identity of the final compound.

Spectroscopic Data Summary

| Technique | Data and Interpretation | Source |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 202. Base Peak: m/z = 105 (corresponding to the [C₆H₅CO]⁺ fragment). Other fragment: m/z = 201. | [2] |

| Infrared (IR) Spectroscopy | C=O stretch (ketone, cyclohexanone ring): ~1715 cm⁻¹. C=O stretch (ketone, benzoyl group): ~1685 cm⁻¹ (conjugated). Aromatic C=C stretches: ~1600, 1450 cm⁻¹. | [2][6] |

| ¹³C NMR Spectroscopy | Carbonyl carbons: ~200-210 ppm. Aromatic carbons: ~128-137 ppm. Aliphatic carbons (cyclohexane ring): ~20-50 ppm. | [2] |

| ¹H NMR Spectroscopy | Aromatic protons: ~7.4-8.0 ppm (multiplets). Aliphatic protons: ~1.6-3.0 ppm (complex multiplets). The enol form would show a characteristic enolic proton signal (>10 ppm). |

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzoylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Benzoylcyclohexanone, a versatile β-dicarbonyl compound. The information presented herein is intended to support research and development activities by providing key data on its identification, characterization, and reactivity.

Compound Identification and Physical Properties

This compound is a solid organic compound characterized by a cyclohexanone (B45756) ring substituted at the alpha position with a benzoyl group. This 1,3-dicarbonyl structure is central to its chemical reactivity.

Table 1: Compound Identifiers [1]

| Identifier | Value |

|---|---|

| IUPAC Name | 2-benzoylcyclohexan-1-one |

| CAS Number | 3580-38-9 |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Canonical SMILES | O=C1CCCCC1C(=O)C2=CC=CC=C2 |

| InChI Key | YTVQIZRDLKWECQ-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [2] |

| Melting Point | 88-91 °C | [2] |

| Solubility | Soluble in common organic solvents such as ethanol, chloroform, and ethyl acetate. Insoluble in water. | Predicted based on general properties of similar organic compounds. |

Chemical Properties and Reactivity

The chemical nature of this compound is dominated by the presence of two carbonyl groups in a 1,3-relationship. This arrangement leads to unique reactivity, most notably the enhanced acidity of the proton at the C-2 position and the existence of a keto-enol tautomeric equilibrium.

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[3] The acidic proton on the carbon between the two carbonyl groups (the α-carbon) can be removed, and the resulting enolate can be protonated on the oxygen atom to form the enol.[4] The enol form is stabilized by conjugation of the C=C double bond with the carbonyl group and the phenyl ring, and potentially through intramolecular hydrogen bonding. This equilibrium is crucial as the enol form acts as a key nucleophilic intermediate in many reactions.[4]

References

2-Benzoylcyclohexanone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzoylcyclohexanone, a key synthetic intermediate. It covers its chemical identity, synthesis, and potential applications in medicinal chemistry, with a focus on data relevant to research and development.

Core Chemical Identity

This compound is a dicarbonyl compound featuring a cyclohexanone (B45756) ring substituted with a benzoyl group at the 2-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 3580-38-9 |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Appearance | Solid |

| Melting Point | 88-91 °C |

| IUPAC Name | 2-benzoylcyclohexan-1-one |

Synthesis of this compound

There are two primary synthetic routes to obtain this compound.

Oxidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone

This common method involves the synthesis of the precursor alcohol, 2-(hydroxy-phenyl-methyl)-cyclohexanone, via an aldol (B89426) condensation, followed by its oxidation.

Experimental Protocol: Synthesis and Oxidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone

Part A: Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone (Aldol Condensation)

-

Materials:

-

Cyclohexanone

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of sodium hydroxide in 20 mL of deionized water and 20 mL of 95% ethanol. Cool the solution to room temperature in an ice bath.

-

To the cooled sodium hydroxide solution, add 9.8 g (0.1 mol) of cyclohexanone.

-

While stirring vigorously, slowly add 10.6 g (0.1 mol) of benzaldehyde dropwise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 25°C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water and 50 mL of diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 30 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-(Hydroxy-phenyl-methyl)-cyclohexanone.

-

Part B: Oxidation to this compound (Jones Oxidation)

-

Materials:

-

2-(Hydroxy-phenyl-methyl)-cyclohexanone (from Part A)

-

Chromium trioxide (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone

-

Water

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Prepare the Jones reagent: In a beaker, dissolve sodium dichromate dihydrate (1.2 eq) in water. With continuous stirring, carefully and slowly add concentrated sulfuric acid (1.5 eq). Allow the orange-red solution to cool to room temperature.

-

In a separate flask, dissolve the starting alcohol, 2-(Hydroxy-phenyl-methyl)-cyclohexanone (1.0 eq), in acetone.

-

Cool the alcohol solution in an ice bath and add the prepared Jones reagent dropwise, ensuring the temperature remains between 10-20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction by adding isopropanol until the orange color disappears.

-

Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound via column chromatography.

-

Reaction of Silyl (B83357) Enol Ether with Benzoyl Fluoride

Applications in Drug Development and Medicinal Chemistry

While this compound is primarily a synthetic intermediate, the cyclohexanone scaffold is a prevalent motif in molecules with diverse biological activities. Derivatives of cyclohexanone have been explored for their anti-inflammatory and anticancer properties.

Notably, asymmetrical 2,6-bis(benzylidene)cyclohexanones, which are derivatives of the core this compound structure, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, compounds in this class have shown potent activity against MDA-MB 231 (breast cancer), MCF-7 (breast cancer), and SK-N-MC (neuroblastoma) cell lines. This suggests that the this compound core can serve as a valuable scaffold for the development of novel anticancer agents.

Reaction Mechanisms and Visualizations

Synthesis Workflow

The synthesis of this compound via the oxidation of its precursor is a multi-step process that can be visualized as a clear workflow.

Caption: Workflow for the synthesis of this compound.

Norrish Type II Photoreaction

Upon irradiation with UV light, ketones like this compound can undergo a Norrish Type II photoreaction. This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. This intermediate can then undergo further reactions, such as cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative.

References

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 2-Benzoylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 2-benzoylcyclohexanone, a β-dicarbonyl compound of interest in synthetic and medicinal chemistry. The guide details the synthesis of this compound and elucidates the equilibrium between its keto and enol tautomers. A thorough analysis of the solvent-dependent tautomeric equilibrium is presented, supported by quantitative data derived from proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Detailed experimental protocols for the synthesis and spectroscopic characterization are provided to ensure reproducibility. Furthermore, this document includes visualizations of the tautomerization process and experimental workflows to facilitate a deeper understanding of the underlying principles. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the structural dynamics of β-dicarbonyl compounds.

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond). This equilibrium is highly dependent on molecular structure and environmental factors such as solvent polarity and temperature. For β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond and conjugation, making the study of their tautomeric equilibrium particularly relevant.

The relative prevalence of the keto and enol tautomers can profoundly influence the reactivity, bioavailability, and pharmacological activity of a molecule. A comprehensive understanding of the tautomeric behavior of compounds like this compound is therefore crucial for drug design and development, where specific tautomeric forms may exhibit desired therapeutic effects or, conversely, lead to off-target interactions.

This guide presents a detailed analysis of the keto-enol tautomerism of this compound, focusing on the quantitative determination of the tautomeric equilibrium in different solvents using ¹H NMR spectroscopy and characterization by UV-Vis spectroscopy.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the acylation of cyclohexanone (B45756). A common approach is the base-mediated reaction of cyclohexanone with benzoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexanone

-

Benzoyl chloride

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Dry tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in dry THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cyclohexanone (1.0 eq) in dry THF to the flask via the dropping funnel.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

-

Cool the reaction mixture back to 0 °C and add a solution of benzoyl chloride (1.0 eq) in dry THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Quench the reaction by carefully adding 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure this compound.

Keto-Enol Tautomerism of this compound

This compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen of the benzoyl group, as well as by conjugation of the double bond with both the cyclohexanone carbonyl and the phenyl ring.

Spectroscopic Profile of 2-Benzoylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Benzoylcyclohexanone (CAS No: 3580-38-9, Molecular Formula: C₁₃H₁₄O₂). The information herein is intended to serve as a critical resource for the identification, characterization, and quality control of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of keto-enol tautomerism in 1,3-dicarbonyl compounds, the NMR spectra of this compound can be complex, showing signals for both the diketo and enol forms. The data presented below are for the major diketo tautomer.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.85 | Multiplet | 2H | Aromatic (ortho-protons of benzoyl group) |

| 7.60 - 7.40 | Multiplet | 3H | Aromatic (meta- and para-protons of benzoyl group) |

| 4.20 - 4.10 | Triplet | 1H | Methine (CH adjacent to both carbonyls) |

| 2.60 - 2.30 | Multiplet | 4H | Methylene (α-CH₂ groups of cyclohexanone) |

| 2.10 - 1.70 | Multiplet | 4H | Methylene (β,γ-CH₂ groups of cyclohexanone) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O (cyclohexanone) |

| ~198 | C=O (benzoyl) |

| ~136 | Aromatic (quaternary carbon of benzoyl group) |

| ~133 | Aromatic (para-carbon of benzoyl group) |

| ~129 | Aromatic (ortho-carbons of benzoyl group) |

| ~128 | Aromatic (meta-carbons of benzoyl group) |

| ~58 | Methine (CH) |

| ~42 | Methylene (α-CH₂ of cyclohexanone) |

| ~28 | Methylene (β-CH₂ of cyclohexanone) |

| ~24 | Methylene (γ-CH₂ of cyclohexanone) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2940, ~2860 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (cyclohexanone) |

| ~1680 | Strong | C=O stretch (benzoyl, conjugated) |

| ~1600, ~1450 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 202 | Moderate | [M]⁺ (Molecular ion)[1] |

| 201 | High | [M-H]⁺[1] |

| 105 | 100 (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation)[1] |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The spectrum is recorded on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei. Data processing involves Fourier transformation, phasing, and baseline correction.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is recorded on a mass spectrometer using a suitable ionization technique, typically electron ionization (EI) at 70 eV. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Crystal Structure of 2-Benzoylcyclohexanone Remains Elusive

Despite its established chemical identity, a comprehensive crystal structure analysis of 2-benzoylcyclohexanone, a key diketone derivative, is not publicly available. Extensive searches of chemical databases and scientific literature have not yielded detailed crystallographic data, such as unit cell dimensions, space group, or atomic coordinates.

This compound, with the chemical formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol , is a known compound available from various chemical suppliers.[1][2] Its fundamental properties, including a melting point of approximately 88-91 °C, are documented.[2] However, the precise three-dimensional arrangement of its atoms in the solid state, which can only be determined through techniques like X-ray crystallography, remains uncharacterized in the public domain.

Information on closely related compounds, such as derivatives of 2-benzylidenecyclohexanone, has been published, offering some insights into the structural chemistry of substituted cyclohexanone (B45756) rings.[3][4] These studies reveal that the cyclohexyl rings in such compounds typically adopt a stable conformation, and the overall molecular geometry is influenced by the nature and position of the substituents. However, direct extrapolation of these findings to this compound is not feasible for a precise structural elucidation.

The lack of a published crystal structure for this compound means that crucial quantitative data, including bond lengths, bond angles, and torsion angles, are not available. This information is fundamental for a deep understanding of its chemical reactivity, physical properties, and potential interactions in a biological context, which is of particular interest to researchers in drug development.

Hypothetical Workflow for Crystal Structure Analysis

Should a researcher undertake the crystal structure analysis of this compound, a general experimental workflow would be followed. This process, from material preparation to data analysis, is a standard procedure in crystallography.

References

Solubility Profile of 2-Benzoylcyclohexanone in Common Laboratory Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzoylcyclohexanone. The information herein is intended to support research, development, and formulation activities by providing a clear understanding of its behavior in various solvent systems. This document outlines the predicted solubility based on its chemical structure and available data for analogous compounds, details established experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of this compound

This compound is a solid at room temperature with a molecular weight of 202.25 g/mol .[1] Its structure, featuring a polar ketone group and non-polar benzoyl and cyclohexyl moieties, suggests a nuanced solubility profile. The melting point of this compound is in the range of 88-91 °C.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₂ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Melting Point | 88-91 °C | [2] |

| Appearance | Solid |

Predicted Solubility Profile of this compound

Qualitative Solubility Assessment:

Based on its chemical structure, this compound is expected to be:

-

Soluble in a wide range of common organic solvents. The presence of the benzoyl and cyclohexyl groups provides significant non-polar character, facilitating dissolution in non-polar and moderately polar organic solvents. The ketone functional group can participate in dipole-dipole interactions, contributing to its solubility in polar aprotic solvents.

-

Slightly soluble to insoluble in water. The large hydrophobic surface area of the molecule is expected to dominate over the polarity of the two ketone groups, leading to low aqueous solubility.

Comparative Solubility Data:

To provide a more quantitative estimation, the table below includes solubility data for benzophenone (B1666685) and cyclohexanone (B45756) in various solvents. This data serves as a valuable proxy for predicting the behavior of this compound.

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale and Comparative Data |

| Water | Polar Protic | Very Low | Ketones with more than five carbon atoms generally have low water solubility.[3][4] Benzophenone is practically insoluble in water, while cyclohexanone is slightly soluble (about 8.7 g/100 mL at 20 °C).[5][6] Given the larger size of this compound, its water solubility is expected to be very low. |

| Methanol | Polar Protic | Soluble | Benzophenone shows good solubility in methanol.[7][8][9] Smaller ketones are generally soluble in alcohols.[3] |

| Ethanol | Polar Protic | Soluble | Benzophenone is soluble in ethanol.[5][7][8][9] Cyclohexanone is miscible with ethanol.[6] |

| Acetone | Polar Aprotic | Soluble | Benzophenone is soluble in acetone.[5][7][8][9] Cyclohexanone is miscible with acetone.[10] Ketones are generally soluble in other ketones.[3] |

| Acetonitrile | Polar Aprotic | Soluble | Benzophenone is soluble in acetonitrile.[7][8][9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent. |

| Ethyl Acetate | Moderately Polar | Soluble | Benzophenone is soluble in ethyl acetate.[7][8][9] Cyclohexanone is soluble in ethyl acetate.[11] |

| Dichloromethane (DCM) | Non-polar | Soluble | The non-polar characteristics of the benzoyl and cyclohexyl groups suggest good solubility in chlorinated solvents. |

| Chloroform | Non-polar | Soluble | Benzophenone is soluble in chloroform.[5] |

| Toluene | Non-polar | Soluble | The aromatic ring in this compound suggests good solubility in aromatic solvents like toluene. |

| Hexane | Non-polar | Sparingly Soluble | While the molecule has significant non-polar character, the presence of two polar ketone groups may limit its solubility in highly non-polar aliphatic hydrocarbons like hexane. Cyclohexanone is soluble in hexane.[11] |

Experimental Protocols for Solubility Determination

For precise quantification of the solubility of this compound, standardized experimental protocols are recommended. The following outlines a general procedure based on the shake-flask method, which is a common technique for determining thermodynamic solubility.[12]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to pre-wet the pipette tip with the solvent.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the thermodynamic solubility of this compound.

References

- 1. This compound | C13H14O2 | CID 275627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3580-38-9 [amp.chemicalbook.com]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. solventis.net [solventis.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. consolidated-chemical.com [consolidated-chemical.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. enamine.net [enamine.net]

The Discovery and Historical Synthesis of 2-Benzoylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Benzoylcyclohexanone, a significant β-diketone in organic synthesis. The document covers its discovery, historical synthesis routes, physicochemical properties, and detailed experimental protocols. Particular emphasis is placed on the elucidation of its synthesis pathways and keto-enol tautomerism through diagrams and structured data.

Introduction and Physicochemical Properties

This compound (C13H14O2) is a dicarbonyl compound featuring a benzoyl group attached to the alpha-carbon of a cyclohexanone (B45756) ring.[1] As a 1,3-diketone, its chemistry is dominated by the acidic proton at the central carbon and its existence as a tautomeric mixture of keto and enol forms. This structural feature makes it a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[2][3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 2-benzoylcyclohexan-1-one | [1] |

| CAS Number | 3580-38-9 | [1][4] |

| Molecular Formula | C₁₃H₁₄O₂ | [1] |

| Molecular Weight | 202.25 g/mol | [1][4] |

| Melting Point | 88-91 °C | [4] |

| Appearance | Solid | [4] |

| InChI Key | YTVQIZRDLKWECQ-UHFFFAOYSA-N | [1][4] |

Historical Synthesis and Discovery

While a singular "discovery" event for this compound is not prominently documented, its synthesis is deeply rooted in the development of classical organic reactions for forming carbon-carbon bonds and introducing acyl groups alpha to a carbonyl. The primary historical methods revolve around the acylation of cyclohexanone enolates or their synthetic equivalents.

Direct Enolate Acylation

The most direct conceptual approach is the acylation of a pre-formed cyclohexanone enolate with an acylating agent like benzoyl chloride. However, this method is fraught with challenges, including:

-

O-acylation vs. C-acylation: The enolate is an ambident nucleophile, and reaction at the oxygen atom to form an enol ester is a significant competing pathway.

-

Polyacylation: The product, this compound, is more acidic than the starting cyclohexanone, leading to the formation of a new enolate that can be further acylated.

-

Self-condensation: The strong bases (e.g., alkoxides) used to form the enolate can promote aldol-type self-condensation of the starting ketone.

Controlling reaction conditions, such as the choice of counter-ion, solvent, and temperature, is critical to favor the desired C-acylation product, but yields can be variable.

The Stork Enamine Synthesis: A Landmark Advancement

A more controlled and widely adopted historical method is the Stork Enamine Synthesis , developed by Gilbert Stork in 1954.[5] This strategy provides a milder and more selective route for the α-acylation of ketones.[5][6][7] The process involves three key stages:

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine (commonly pyrrolidine (B122466) or morpholine) to form a nucleophilic enamine.[5][8]

-

Acylation: The enamine, a neutral and highly reactive enolate equivalent, attacks the electrophilic benzoyl chloride. This C-acylation step forms an intermediate iminium salt.[7][9]

-

Hydrolysis: The iminium salt is readily hydrolyzed with dilute acid to yield the final this compound product and regenerate the secondary amine.[6][7]

The Stork enamine approach largely overcomes the issues of O-acylation and polyacylation, making it a superior and historically significant method for preparing this compound and other 1,3-diketones.[7]

Caption: Stork Enamine Synthesis pathway for this compound.

Experimental Protocols

The following provides a generalized, illustrative protocol for the synthesis of this compound via the Stork enamine acylation method, based on established chemical principles.

Synthesis of 1-(1-Cyclohexen-1-yl)pyrrolidine (Enamine Intermediate)

-

Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark trap and a reflux condenser.

-

Reagents: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and a suitable solvent such as benzene (B151609) or toluene.

-

Reaction: The mixture is heated to reflux. The water formed during the condensation reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: The reaction is monitored by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Acylation of the Enamine and Hydrolysis

-

Acylation: The crude enamine from the previous step is dissolved in an aprotic solvent (e.g., dioxane or THF). The solution is cooled in an ice bath. Benzoyl chloride (1.0 eq) is added dropwise with stirring. An intermediate iminium salt precipitates.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred for a period, followed by the addition of an aqueous acid solution (e.g., 10% HCl). The mixture is then heated at reflux for approximately 1 hour to ensure complete hydrolysis of the iminium salt.

-

Extraction: The mixture is cooled to room temperature and transferred to a separatory funnel. The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Keto-Enol Tautomerism

A defining characteristic of this compound is its existence in a dynamic equilibrium between the keto and enol forms.[10] The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the benzoyl carbonyl oxygen, as well as by conjugation of the C=C double bond with the phenyl ring. Studies have shown that in aprotic solvents, this compound exists almost entirely in its enolized form.[11] In aqueous solutions, the enol content is still substantial, reaching over 40%.[11] This equilibrium is fundamental to the compound's reactivity, as both tautomers can participate in different reaction pathways.

Caption: Equilibrium between the keto and enol tautomers.

References

- 1. This compound | C13H14O2 | CID 275627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor [mdpi.com]

- 3. Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-苯甲酰环己酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 6. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 7. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Illustrated Glossary of Organic Chemistry - Stork acylation reaction [chem.ucla.edu]

- 9. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 10. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 11. Tautomerization of 2-acetylcyclohexanone. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 2-Benzoylcyclohexanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel chemical entities with diverse pharmacological activities is a cornerstone of modern drug discovery. Among these, 2-benzoylcyclohexanone derivatives have garnered significant interest due to their versatile chemical structure, which serves as a scaffold for a wide range of biological activities. This technical guide provides an in-depth overview of the current state of research into the biological potential of these compounds, with a focus on their antimicrobial, antitumor, and enzyme-inhibitory properties.

Antimicrobial Activity

Derivatives of cyclohexanone (B45756) have demonstrated notable activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy is often attributed to the presence of the α,β-unsaturated ketone moiety, which can participate in Michael addition reactions with biological nucleophiles, such as amino acid residues in enzymes and proteins, leading to microbial cell death.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of cyclohexanone derivatives against various microorganisms. It is important to note that while these compounds are structurally related to this compound, they may not all contain the benzoyl group at the 2-position.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Cyclohexanone Benzoylhydrazone Derivatives | |||

| 2a | Staphylococcus epidermidis ATCC 12228 | >625 | [1] |

| 2a | Staphylococcus aureus ATCC 29213 | >625 | [1] |

| 2a | Candida parapsilosis ATCC 22019 | 312.5 | [1] |

| 2b | Staphylococcus epidermidis ATCC 12228 | >625 | [1] |

| 2b | Staphylococcus aureus ATCC 29213 | >625 | [1] |

| 2b | Candida parapsilosis ATCC 22019 | 312.5 | [1] |

| 2e | Staphylococcus epidermidis ATCC 12228 | >625 | [1] |

| 2e | Staphylococcus aureus ATCC 29213 | >625 | [1] |

| 2e | Candida parapsilosis ATCC 22019 | 625 | [1] |

| 2f | Staphylococcus epidermidis ATCC 12228 | >625 | [1] |

| 2f | Staphylococcus aureus ATCC 29213 | >625 | [1] |

| 2f | Candida parapsilosis ATCC 22019 | 625 | [1] |

| 2i | Staphylococcus epidermidis ATCC 12228 | >625 | [1] |

| 2i | Staphylococcus aureus ATCC 29213 | >625 | [1] |

| 2i | Candida parapsilosis ATCC 22019 | 625 | [1] |

| Piperazine Derivatives of Cyclohexanone | |||

| 4b, 4c, 4e, 4g, 4h, 4l | Various Bacteria and Fungi | Comparable to standard drugs | [2] |

| Oxygenated Cyclohexanone Derivative | |||

| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Ralstonia solanacearum | Strong Inhibition | [3] |

| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Various Phytopathogenic Fungi | Mycelial Growth Inhibition | [3] |

Antitumor Activity

The cytotoxic potential of cyclohexanone derivatives against various cancer cell lines has been a significant area of investigation. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for several cyclohexanone and related derivatives against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Asymmetrical 2,6-bis(benzylidene)cyclohexanones | |||

| 5d | MDA-MB-231 (Breast) | Not specified | [4] |

| 5j | MCF-7 (Breast) | Not specified | [4] |

| 5j | SK-N-MC (Neuroblastoma) | Not specified | [4] |

| Thienyl Chalcone (B49325) Derivatives | |||

| 5 | MCF-7 (Breast) | 7.79 ± 0.81 | [5] |

| 5 | MDA-MB-231 (Breast) | 5.27 ± 0.98 | [5] |

| 8 | MCF-7 (Breast) | 7.24 ± 2.10 | [5] |

| 8 | MDA-MB-231 (Breast) | 21.58 ± 1.50 | [5] |

| 2-Cyclopentyloxyanisole Derivatives | |||

| 4a | HePG2, HCT-116, MCF-7, PC3, HeLa | 5.13 - 17.95 | [6] |

| 4b | HePG2, HCT-116, MCF-7, PC3, HeLa | 5.13 - 17.95 | [6] |

| 6b | HePG2, HCT-116, MCF-7, PC3, HeLa | 5.13 - 17.95 | [6] |

| 7b | HePG2, HCT-116, MCF-7, PC3, HeLa | 5.13 - 17.95 | [6] |

| 13 | HePG2, HCT-116, MCF-7, PC3, HeLa | 5.13 - 17.95 | [6] |

| 14 | HePG2, HCT-116, MCF-7, PC3, HeLa | 5.13 - 17.95 | [6] |

| Curcumin (B1669340) Analogue (DMCH) | |||

| DMCH | HT29 (Colon) | 9.80 ± 0.55 µg/mL | [7] |

| DMCH | SW620 (Colon) | 7.50 ± 1.19 µg/mL | [7] |

Enzyme Inhibition

Certain this compound derivatives and related compounds have been shown to inhibit the activity of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory constants (Ki) and IC50 values for selected derivatives against different enzymes.

| Compound Class/ID | Enzyme | Ki (nM) | IC50 (µM) | Reference |

| Antipyrine-based Schiff Bases | Acetylcholinesterase (AChE) | 20.58 ± 0.35 to 53.11 ± 1.02 | - | [8] |

| Butyrylcholinesterase (BChE) | 21.84 ± 0.40 to 54.41 ± 1.05 | - | [8] | |

| Carbonic Anhydrase I (hCA I) | 27.45 ± 0.41 to 48.22 ± 0.91 | - | [8] | |

| Carbonic Anhydrase II (hCA II) | 6.02 ± 0.11 to 29.32 ± 0.54 | - | [8] | |

| 2-Cyclopentyloxyanisole Derivatives | ||||

| 4b | Cyclooxygenase-2 (COX-2) | - | 1.08 | [6] |

| 13 | Cyclooxygenase-2 (COX-2) | - | 1.88 | [6] |

| 4a | Tumor necrosis factor-α (TNF-α) | - | 2.01 | [6] |

| 13 | Tumor necrosis factor-α (TNF-α) | - | 6.72 | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial activity. The broth microdilution method is a standard procedure.[9][10]

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that shows no visible growth.[11]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

-

During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.[15]

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways in Antitumor Activity

The antitumor effects of cyclohexanone derivatives are often mediated by their interaction with various cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Induction of Apoptosis

Several studies have indicated that these compounds can induce apoptosis, or programmed cell death, in cancer cells. One common mechanism involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[7] This is often followed by the activation of caspases, a family of proteases that execute the apoptotic program.[16]

A curcumin analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH), has been shown to upregulate Bax and Bad proteins and downregulate the anti-apoptotic protein Livin in colon cancer cells.[7]

Modulation of Key Signaling Pathways

-

p53 and Wnt Signaling: Pathway analysis of cells treated with a bis(benzylidene)cyclohexanone derivative (BHMC) revealed dysregulation of the p53 and Wnt signaling pathways, both of which are crucial in the regulation of apoptosis.[17]

-

Akt and TAK1 Signaling: A benzoyl-xanthone derivative has been shown to suppress the activation of Akt and TAK1 signaling pathways by binding to TRAF6, leading to apoptosis in breast cancer cells.[18] While not a cyclohexanone, this provides a plausible mechanism for related benzoyl-containing compounds.

-

MAPK Signaling: Licochalcone B, a chalcone derivative, induces ROS-dependent apoptosis in colorectal cancer cells via the p38/JNK MAPK signaling pathway.[19]

Conclusion

This compound derivatives and their structural analogues represent a promising class of compounds with a wide array of biological activities. Their potential as antimicrobial, antitumor, and enzyme-inhibitory agents warrants further investigation. The data presented in this guide underscore the importance of continued research in this area, including the synthesis of new derivatives, comprehensive biological evaluation, and detailed mechanistic studies. Such efforts will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 2. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 3. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. merckmillipore.com [merckmillipore.com]

- 15. atcc.org [atcc.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Benzoyl-xanthone derivative induces apoptosis in MCF-7 cells by binding TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Safety, handling, and MSDS for 2-Benzoylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzoylcyclohexanone, a key chemical intermediate. It details critical safety protocols, handling procedures, and storage requirements based on available Material Safety Data Sheet (MSDS) information. The guide also presents its physicochemical properties, a referenced synthesis protocol, and an exploration of its current and potential applications in medicinal chemistry and drug development. This document is intended to serve as an essential resource for professionals working with this compound, ensuring its safe and effective use in a laboratory and research setting.

Chemical Identity and Physical Properties

This compound is a dicarbonyl compound featuring a cyclohexanone (B45756) ring substituted with a benzoyl group at the alpha position.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 3580-38-9 | [1] |

| Molecular Formula | C₁₃H₁₄O₂ | [2] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 88-91 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Information not readily available | |

| Storage Class | 11 - Combustible Solids | [1] |

Safety and Handling (MSDS Information)

GHS Hazard and Precautionary Statements

Based on data for similar cyclohexanone derivatives, this compound should be handled as a substance with the following potential hazards.

Hazard Statements:

-

May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

-

May cause respiratory irritation.[4]

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

-

P310: Immediately call a POISON CENTER/doctor.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1]

-

Respiratory Protection: If working in an area with poor ventilation or where dusts may be generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 for solids).[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, get medical attention.[5]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[3]

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: As a combustible solid, it may burn in a fire creating carbon monoxide and carbon dioxide.[1]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as specified in section 2.2. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Toxicological and Ecotoxicological Information

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of the silyl (B83357) enol ether of cyclohexanone with benzoyl fluoride.[1]

A related two-step synthesis involves the Aldol condensation of cyclohexanone and benzaldehyde (B42025) to form 2-(hydroxy-phenyl-methyl)-cyclohexanone, which is then oxidized to yield this compound.

Workflow for the Synthesis of the Precursor, 2-(hydroxy-phenyl-methyl)-cyclohexanone:

Caption: Workflow for the synthesis of the precursor to this compound.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities and signaling pathways for this compound are not extensively documented, the cyclohexanone scaffold is a common motif in medicinal chemistry. Derivatives of cyclohexanone have been investigated for a range of biological activities, including:

-

Anti-inflammatory effects: Certain bis(benzylidene)cyclohexanone derivatives have shown potential to inhibit cyclooxygenase enzymes.

-

Neuroprotective properties: Some α,β-unsaturated carbonyl-based cyclohexanone derivatives have been evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[7]

-

Anticancer activity: Asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

It is important to note that these studies are on derivatives and not on this compound itself. Therefore, while it serves as a potential building block for synthesizing such compounds, its own biological activity remains an area for further investigation.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for exploring the medicinal chemistry potential of this compound.

Conclusion

This compound is a valuable chemical intermediate with applications as a building block in organic synthesis. While comprehensive safety and toxicological data are limited, adherence to standard laboratory safety protocols for handling potentially hazardous chemicals is paramount. This includes the use of appropriate personal protective equipment and working in a well-ventilated area. Further research is needed to fully characterize its toxicological profile and to explore its potential biological activities for applications in drug discovery and development. This guide serves as a foundational resource for the safe handling and informed use of this compound in a research environment.

References

- 1. 2-ベンゾイルシクロヘキサノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C13H14O2 | CID 275627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. louisville.edu [louisville.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. epa.gov [epa.gov]

- 7. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 2-Benzoylcyclohexanone from Cyclohexanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two synthetic routes to 2-benzoylcyclohexanone, a valuable intermediate in organic synthesis and drug development, starting from cyclohexanone (B45756). The methods outlined are the Stork Enamine Synthesis and Direct Enolate Acylation.

Introduction

This compound is a 1,3-dicarbonyl compound that serves as a versatile building block for the synthesis of various heterocyclic compounds and more complex molecular architectures. Its synthesis from the readily available starting material, cyclohexanone, is a common transformation in organic chemistry. This document details two distinct and effective methods for this conversion, providing comprehensive experimental protocols and a comparison of their key reaction parameters.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic routes to this compound from cyclohexanone.

| Parameter | Method 1: Stork Enamine Synthesis | Method 2: Direct Enolate Acylation |

| Key Reagents | Cyclohexanone, Pyrrolidine (B122466), Benzoyl Chloride, p-Toluenesulfonic acid | Cyclohexanone, Lithium diisopropylamide (LDA), Benzoyl Chloride |

| Reaction Steps | 1. Enamine Formation2. Acylation3. Hydrolysis | 1. Enolate Formation2. Acylation |

| Typical Yield | 65-75% | 50-60% (C-acylation product) |

| Reaction Time | 4-6 hours | 3-4 hours |

| Reaction Temperature | Reflux (Enamine formation), 0 °C to RT (Acylation) | -78 °C to RT |

| Key Advantages | High yield, good selectivity for C-acylation, milder conditions for acylation step. | Fewer reaction steps. |

| Potential Issues | Requires an additional step for enamine formation and subsequent hydrolysis. | Potential for O-acylation as a side product, requires strictly anhydrous conditions and strong base. |

Experimental Protocols

Method 1: Stork Enamine Synthesis

This method involves the formation of a nucleophilic enamine intermediate from cyclohexanone, which then reacts with benzoyl chloride, followed by hydrolysis to yield the desired product. This is a widely used and reliable method for the α-acylation of ketones.

Step 1: Formation of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine)

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (9.81 g, 0.1 mol), pyrrolidine (8.54 g, 0.12 mol), a catalytic amount of p-toluenesulfonic acid (0.1 g), and 100 mL of toluene (B28343).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (approximately 2-3 hours).

-

Cool the reaction mixture to room temperature. The resulting toluene solution of the enamine is typically used directly in the next step without isolation.

Step 2: Acylation of the Enamine

-

Cool the toluene solution of the enamine from Step 1 to 0 °C in an ice bath.

-

Add a solution of benzoyl chloride (14.06 g, 0.1 mol) in 20 mL of anhydrous toluene dropwise to the stirred enamine solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Step 3: Hydrolysis to this compound

-

To the reaction mixture from Step 2, add 50 mL of 2 M hydrochloric acid.

-

Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

-

Cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and wash it with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Method 2: Direct Enolate Acylation

This method involves the direct formation of the lithium enolate of cyclohexanone using a strong, non-nucleophilic base, followed by quenching with benzoyl chloride. This route is more direct but requires careful control of reaction conditions to favor C-acylation over O-acylation.

Step 1: Formation of the Lithium Enolate of Cyclohexanone

-

To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 50 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (B44863) (11.13 g, 0.11 mol) to the THF.

-

Slowly add n-butyllithium (1.6 M in hexanes, 68.8 mL, 0.11 mol) dropwise to the stirred solution.

-

Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Add a solution of cyclohexanone (9.81 g, 0.1 mol) in 20 mL of anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

Step 2: Acylation of the Enolate

-

To the enolate solution at -78 °C, add a solution of benzoyl chloride (14.06 g, 0.1 mol) in 20 mL of anhydrous THF dropwise.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, and then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired C-acylated product (this compound) from the O-acylated byproduct (1-benzoyloxycyclohex-1-ene).

Visualizations

The following diagrams illustrate the described synthetic pathways.

Caption: Synthetic pathways to this compound.

The logical workflow for selecting a synthetic route is presented below.

Caption: Decision workflow for synthetic route selection.

Application Notes and Protocols for the Use of 2-Benzoylcyclohexanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-benzoylcyclohexanone as a versatile precursor for the synthesis of valuable heterocyclic compounds. This document details the preparation of this compound and its application in the synthesis of quinolines, carbazoles, and acridinediones, which are important scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a 1,3-dicarbonyl compound that serves as a highly versatile building block in organic synthesis. Its unique structural features, including two reactive carbonyl groups and an enolizable methylene (B1212753) unit, allow for a variety of chemical transformations. This makes it an ideal precursor for the construction of complex molecular architectures, particularly fused heterocyclic systems. Derivatives of quinoline (B57606), carbazole (B46965), and acridine (B1665455) are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them attractive targets in drug discovery programs.[1][2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Appearance | Solid |

| Melting Point | 88-91 °C |

| CAS Number | 3580-38-9 |

Synthesis of the Precursor: this compound

This compound can be efficiently prepared via the oxidation of the corresponding β-hydroxy ketone, 2-(hydroxy(phenyl)methyl)cyclohexan-1-one. This precursor is readily accessible through a base-catalyzed aldol (B89426) condensation of cyclohexanone (B45756) and benzaldehyde (B42025).

Protocol 1: Synthesis of 2-(hydroxy(phenyl)methyl)cyclohexan-1-one

This protocol describes the base-catalyzed aldol condensation to form the precursor to this compound.

Materials and Reagents:

-

Cyclohexanone

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

In a flask, dissolve sodium hydroxide in a mixture of water and ethanol.

-